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These application notes provide a comprehensive overview of the use of stable isotope
labeling with oxygen-18 (180), particularly in the context of mannose-containing glycans, for
guantitative and dynamic studies in glycobiology. While direct metabolic labeling with
synthesized D-Mannose-80 is not a widely documented technique, the enzymatic
incorporation of 80 from H2180 during glycan analysis serves as a powerful and more common
alternative for achieving similar research goals. This document details the principles, protocols,
and applications of 80-labeling for the analysis of N-glycans, many of which are rich in
mannose.

Introduction to 80 Labeling in Glycobiology

Stable isotope labeling is a cornerstone of quantitative proteomics and glycomics. Oxygen-18
labeling offers a simple and robust method for introducing a mass tag into glycans or
glycopeptides for analysis by mass spectrometry (MS). The most prevalent method involves
the enzymatic release of N-linked glycans from glycoproteins using Peptide-N-Glycosidase F
(PNGase F) in the presence of 180-labeled water (H2120)[1][2].

During the PNGase F-catalyzed cleavage of the bond between the innermost N-
acetylglucosamine (GIcNAc) and the asparagine residue, the asparagine is deamidated to
aspartic acid. When this reaction is performed in H2180, an 80 atom from the water is
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incorporated into the newly formed carboxyl group of the aspartic acid residue. This results in a
2 Dalton (Da) mass shift for singly-glycosylated peptides compared to their counterparts
processed in normal water (H21°O)[1][3]. This mass difference allows for the relative
guantification of glycosylation site occupancy.

Alternatively, when analyzing released glycans, the 180 atom is incorporated into the reducing
terminus of the liberated glycan, providing a 2 Da mass difference for the entire glycan
structure[1]. This enables the relative quantification of different glycan structures between
samples.

Key Applications:

« Relative Quantification of N-glycans: Comparing the abundance of specific glycan structures
between different biological samples (e.g., healthy vs. diseased tissue)[1][2].

o Determination of Glycosylation Site Occupancy: Quantifying the proportion of a specific
protein that is glycosylated at a particular site[4][5].

e Studying Glycosylation Dynamics: Monitoring changes in glycosylation patterns in response
to stimuli or over time.

» Biomarker Discovery: Identifying changes in glycosylation associated with disease states,
such as cancer[4][5].

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies employing 18O-
labeling for glycan analysis.

Table 1: Linearity and Reproducibility of 220-Labeling for N-Glycan Quantitation
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BENGHE

Experimental Ratio (Mean

Theoretical Ratio (*80/*€0) Average Error (%)

+ SD)
1:10 1:9.85+0.15 15
1:5 1:4.92 +0.11 1.6
1:2 1:1.96 £ 0.08 2.0
11 1:1.03 £ 0.05 3.0
2:1 2.05:1 £ 0.09 2.5
51 5.12:1+£0.21 2.4
10:1 10.18:1 £ 0.45 1.8

Data adapted from studies demonstrating the quantitative performance of the 8O-labeling
method for N-glycans over a dynamic range of two orders of magnitude[1][2]. The method
shows high accuracy and reproducibility.

Table 2: Quantification of N-Glycosylation Site Occupancy Changes in a Cancer Model

Fold Fold
Change in Change in .
. N- ) ) Change in
Glycopeptid . . Glycosylati Protein .
Protein glycosylatio Site
e . on Level
n Site Occupancy
(Cancer/He (Cancer/He
althy) althy)
) Alpha-1-acid No significant
Peptide A ) Asn-45 25 2.3
glycoprotein change
) ) Significant
Peptide B Haptoglobin Asn-207 3.8 15 )
increase
) ) No significant
Peptide C Transferrin Asn-432 1.2 1.1
change
) Ceruloplasmi Significant
Peptide D Asn-743 0.5 1.0
n decrease
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This table illustrates the application of Tandem 180 Stable Isotope Labeling (TOSIL) to
differentiate between changes in protein expression and alterations in glycosylation site
occupancy[4][5].

Experimental Protocols

Protocol 1: Relative Quantification of Released N-
Glycans using *80-Labeling

This protocol describes the enzymatic release of N-glycans from a glycoprotein sample in
H2180 for relative quantification by mass spectrometry.

Materials:

Glycoprotein sample (e.qg., purified protein, cell lysate, or serum)

e H2!80 (95-98% isotopic purity)

e H2'%0 (Milli-Q or equivalent)

o PNGase F (Peptide-N-Glycosidase F)

e Denaturation buffer (e.g., 50 mM Tris-HCI, pH 7.5, with 1% SDS and 50 mM DTT)
e Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.5)

e C18 solid-phase extraction (SPE) cartridges

SpeedVac concentrator
Methodology:
o Sample Preparation:

o Aliquot equal amounts of the two samples to be compared (e.g., "Control" and "Treated")
into separate microcentrifuge tubes.

o Lyophilize the samples to dryness in a SpeedVac concentrator.
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Denaturation:

o Resuspend each sample pellet in 20 pL of denaturation buffer.

o Heat the samples at 95°C for 5 minutes to denature the proteins.

o Allow the samples to cool to room temperature.

180-Labeling and Deglycosylation:

o To the "Control" sample, add 80 pL of reaction buffer prepared with H21°O.
o To the "Treated" sample, add 80 uL of reaction buffer prepared with H2120.

o Add 2 uL of PNGase F (appropriately diluted in either H21%0 or H2180) to the respective
tubes.

o Incubate both samples at 37°C for 12-18 hours to ensure complete deglycosylation.
Sample Cleanup:
o After incubation, combine the "Control" (**O-labeled) and "Treated" (:3O-labeled) samples.

o Separate the released glycans from the deglycosylated peptides using a C18 SPE
cartridge. The peptides will bind to the C18 resin, while the more hydrophilic glycans will
be in the flow-through.

o Collect the flow-through containing the mixed glycan population.
Permethylation (Optional but Recommended):
o Lyophilize the collected glycans.

o Perform permethylation on the dried glycan mixture to improve ionization efficiency and
stability for MS analysis.

Mass Spectrometry Analysis:
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o Reconstitute the permethylated glycans in an appropriate solvent for MS analysis (e.g.,
50% methanol with 0.1% formic acid).

o Analyze the sample using MALDI-TOF MS or LC-ESI-MS.

o Acquire mass spectra in positive ion mode.

o Data Analysis:

o ldentify pairs of peaks separated by 2 Da, corresponding to the 1°O- and 18O-labeled
versions of the same glycan.

o Calculate the intensity ratio of the 18O-labeled peak to the 1°O-labeled peak for each
glycan to determine the relative abundance between the "Treated" and "Control" samples.

Protocol 2: Analysis of N-Glycosylation Site Occupancy
using TOSIL

This protocol utilizes a tandem 180-labeling approach to quantify both protein level changes
and glycosylation site occupancy.

Materials:

Protein samples for comparison
e H2180 (95-98% isotopic purity)
e Trypsin (sequencing grade)

e PNGase F

o Standard proteomics sample preparation reagents (denaturants, reducing agents, alkylating
agents)

e LC-MS/MS system

Methodology:
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» Protein Digestion and Labeling:

o

Take equal amounts of the two protein samples ("Control” and "Treated").

[¢]

Denature, reduce, and alkylate the proteins using a standard proteomics workflow.

Digest the "Control" sample with trypsin in a buffer prepared with H2160.

[e]

[e]

Digest the "Treated" sample with trypsin in a buffer prepared with H2180. This incorporates
two 80 atoms at the C-terminus of each newly formed peptide, resulting in a 4 Da mass
shift.

o Deglycosylation and Site-Specific Labeling:

o After tryptic digestion, add PNGase F to each sample. The PNGase F should be in the
same type of water as the digestion (H21°0 for "Control", H2180 for "Treated").

o Incubation with PNGase F will release the N-glycans and deamidate the asparagine
residue to aspartic acid. In the "Treated" sample, this incorporates a third 180 atom at the
glycosylation site.

o Sample Mixing and Analysis:
o Combine the "Control" and "Treated" peptide mixtures in a 1:1 ratio.
o Analyze the combined peptide mixture by LC-MS/MS.

o Data Analysis:

o Non-glycosylated peptides: These will appear as pairs of peaks with a 4 Da mass
difference. The intensity ratio of these pairs reflects the relative abundance of the source
protein.

o Formerly glycosylated peptides: These will appear as pairs of peaks with a 6 Da mass
difference (4 Da from tryptic digestion + 2 Da from PNGase F). The intensity ratio of these
pairs reflects the relative abundance of the glycopeptide.
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o Calculate Site Occupancy: By comparing the glycopeptide ratio (6 Da shift) to the
corresponding non-glycopeptide ratio (4 Da shift) from the same protein, the change in
glycosylation site occupancy can be determined.

Visualization of Pathways and Workflows
Signaling Pathway: Hexosamine Biosynthesis and N-
Glycosylation

The following diagram illustrates the central role of mannose in the hexosamine biosynthesis
pathway, leading to the formation of nucleotide sugars that are precursors for N-glycosylation.
180-labeling techniques can quantify the output of this pathway by measuring the resulting
glycans on mature glycoproteins.

Click to download full resolution via product page

Hexosamine biosynthesis pathway leading to N-glycosylation.

Experimental Workflow: *80-Labeling for Quantitative
Glycomics

This diagram outlines the key steps in a typical 180O-labeling experiment for the relative
guantification of N-glycans.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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